molecular formula C16H24N4S B6437162 4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2549048-31-7

4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6437162
CAS No.: 2549048-31-7
M. Wt: 304.5 g/mol
InChI Key: KNBZXJIBVGUFAS-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a pyrimidine derivative featuring:

  • Methylsulfanyl group at position 2.
  • Methyl group at position 3.
  • Azetidine ring at position 6, further substituted with a bicyclic octahydrocyclopenta[c]pyrrole moiety.

Properties

IUPAC Name

2-[1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-11-6-15(18-16(17-11)21-2)20-9-14(10-20)19-7-12-4-3-5-13(12)8-19/h6,12-14H,3-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBZXJIBVGUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a complex organic compound that belongs to the pyrimidine class, known for its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, enzyme inhibition, and potential therapeutic effects.

Chemical Structure

The compound's structure can be represented as follows:

C15H24N4S\text{C}_{15}\text{H}_{24}\text{N}_{4}\text{S}

This structure features a pyrimidine ring substituted with a methylsulfanyl group and an azetidine moiety, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The mechanism of action is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease.

EnzymeInhibition TypeIC50 Value (µM)
AcetylcholinesteraseStrong Inhibitor0.63 ± 0.001
UreaseStrong Inhibitor2.14 ± 0.003

These activities suggest potential applications in treating conditions like Alzheimer's disease and other disorders related to enzyme dysregulation .

Case Studies

  • Study on Antimicrobial Properties : A synthesis of various pyrimidine derivatives demonstrated that compounds bearing the methylsulfanyl group exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values indicating strong inhibition of AChE .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition properties of synthesized piperidine derivatives, revealing that several compounds, including those structurally related to our compound of interest, displayed promising results against urease and AChE, suggesting their potential in pharmacotherapy for metabolic disorders .

Comparison with Similar Compounds

Position 4 Substituent Variations

  • 4-Ethyl analog (BE72921): The compound 4-ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine (CAS: 2549044-94-0) differs by an ethyl group at position 4 instead of methyl. Impact: The ethyl substitution increases lipophilicity (logP ~1.2 vs. Molecular weight increases by ~14 Da (C16H24N4: 272.39 g/mol) .

Position 6 Azetidine Modifications

  • 6-[3-(Methylamino)azetidin-1-yl]pyrimidine derivatives: describes 6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine, a histamine H4 receptor antagonist. Key difference: Replacement of the bicyclic octahydrocyclopenta[c]pyrrole with a methylamino group simplifies the structure. Functional effect: The bicyclic system in the target compound likely enhances rigidity and receptor binding selectivity due to steric and electronic effects .
  • Piperidine-substituted analogs :
    4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst. E69, o197) replaces azetidine with a six-membered piperidine ring.

    • Conformational impact : Piperidine’s larger ring size reduces ring strain compared to azetidine but may decrease binding affinity for compact receptor pockets .

Position 2 Substituent Variations

  • Methylsulfanyl vs. Piperazine :
    The compound 4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (Ref: 3D-SDC45075) replaces methylsulfanyl with a basic piperazine group.
    • Pharmacokinetic effects : Piperazine improves aqueous solubility (via protonation at physiological pH) but reduces passive diffusion across lipid membranes compared to the lipophilic methylsulfanyl group .

TLR7-9 Antagonism

Compounds with azetidine-morpholine or azetidine-bicyclic motifs (e.g., 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile) are reported as TLR7-9 antagonists for systemic lupus erythematosus (SLE) .

Histamine H4 Receptor Modulation

The 6-[3-(methylamino)azetidin-1-yl]pyrimidin-4-amine scaffold () demonstrates H4 receptor antagonism.

  • Structural advantage : The target compound’s bicyclic system could enhance receptor subtype selectivity over simpler azetidine derivatives .

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